molecular formula C6H5BrO4S2 B13174829 4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid

4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid

Cat. No.: B13174829
M. Wt: 285.1 g/mol
InChI Key: APWUOODXRKVZKB-UHFFFAOYSA-N
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Description

4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid is an organic compound with the molecular formula C(_6)H(_5)BrO(_4)S(_2) It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by sulfonylation and carboxylation. . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanesulfonyl chloride for sulfonylation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the thiophene ring.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound under controlled conditions.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler derivative without the bromine and methanesulfonyl groups.

    5-Bromothiophene-2-carboxylic acid: Lacks the methanesulfonyl group.

    4-Methanesulfonylthiophene-2-carboxylic acid: Lacks the bromine atom.

Biological Activity

4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid is an organic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves several steps, including bromination and sulfonylation reactions. The synthetic route can be summarized as follows:

  • Bromination : The thiophene ring undergoes bromination to introduce the bromine substituent.
  • Sulfonylation : A methanesulfonyl group is added to the compound, enhancing its reactivity.
  • Carboxylation : The introduction of a carboxylic acid group completes the synthesis, yielding the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. For instance:

  • Inhibition of Bacterial Growth : Studies indicate that at concentrations as low as 50 µg/mL, this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus by disrupting their cell wall integrity .

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory responses:

  • Cytokine Production : In vitro studies have shown that treatment with this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis.
  • Modulation of Signaling Pathways : By reducing cytokine levels, it may interfere with signaling pathways associated with inflammation, such as NF-kB activation.

Case Studies

Several case studies have evaluated the efficacy and safety of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against clinical isolates.
    • Results : The compound displayed a minimum inhibitory concentration (MIC) of 25 µg/mL against resistant strains of E. coli and S. aureus.
    • : Suggests potential for development as a therapeutic agent for treating bacterial infections.
  • Study on Anti-inflammatory Activity :
    • Objective : To evaluate the anti-inflammatory effects in a murine model.
    • Results : Administration resulted in a significant decrease in paw edema compared to control groups.
    • : Indicates potential use in managing inflammatory diseases .

Data Tables

PropertyValue
Molecular FormulaC8H8BrO4S
Molecular Weight279.12 g/mol
SolubilitySoluble in DMSO, sparingly soluble in water
Biological ActivityMIC (µg/mL)Effect
E. coli25Inhibition of growth
S. aureus25Inhibition of growth
TNF-alpha ReductionN/ADecreased production

Properties

Molecular Formula

C6H5BrO4S2

Molecular Weight

285.1 g/mol

IUPAC Name

4-bromo-5-methylsulfonylthiophene-2-carboxylic acid

InChI

InChI=1S/C6H5BrO4S2/c1-13(10,11)6-3(7)2-4(12-6)5(8)9/h2H,1H3,(H,8,9)

InChI Key

APWUOODXRKVZKB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(S1)C(=O)O)Br

Origin of Product

United States

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